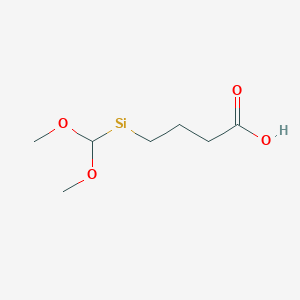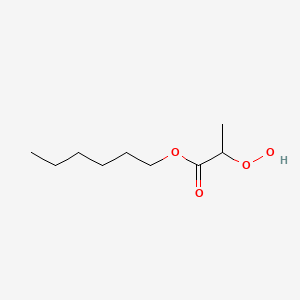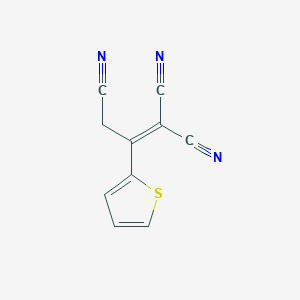![molecular formula C16H13ClN2O3S B14229495 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- CAS No. 540740-86-1](/img/structure/B14229495.png)
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and synthetic drugs. This compound, in particular, has garnered attention for its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- typically involves several steps, including the activation of the carboxyl group and subsequent reactions to form the desired product. Common synthetic routes include:
Activation of Carboxyl Group: Using reagents such as phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt.
Formation of Amides: The carboxyl group is connected to amines using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amides.
Cyclization Reactions: These reactions often involve the use of acids like methanesulfonic acid under reflux conditions to form the indole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to downregulate extracellular acidification and ameliorate metabolic acidosis, indicating its potential role in cellular metabolism and protection against hypoxic-ischemic injury . The compound may also interact with enzymes and receptors involved in various biological processes, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- can be compared with other indole derivatives, such as:
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Indole-3-carboxaldehyde derivatives: Studied for their antitubercular activity.
1H-Indole-3-carbaldehyde derivatives: Investigated for their diverse biological activities.
The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
540740-86-1 |
|---|---|
Molekularformel |
C16H13ClN2O3S |
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
5-chloro-3-(2-methylphenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-9-4-2-3-5-13(9)23(21,22)15-11-8-10(17)6-7-12(11)19-14(15)16(18)20/h2-8,19H,1H3,(H2,18,20) |
InChI-Schlüssel |
RAXAJDPHDYMZJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14229426.png)
![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)
![Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14229440.png)

![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)



![Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14229463.png)


